molecular formula C20H24N2O5S B248343 (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

(2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

Cat. No. B248343
M. Wt: 404.5 g/mol
InChI Key: QDORLTUBNVLARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone, also known as DTBM-MO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DTBM-MO has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Mechanism of Action

(2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone acts as a competitive antagonist of the TRPV1 channel, which blocks the binding of capsaicin, a molecule that activates the channel. (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone also acts as an allosteric modulator of the GPCR family, which affects the conformation and activity of the receptor.
Biochemical and Physiological Effects:
(2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been shown to have a variety of biochemical and physiological effects, including the modulation of TRPV1 channel activity, the inhibition of GPCR signaling, and the reduction of pain sensation. (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone in lab experiments is its high affinity for the TRPV1 channel, which allows for precise modulation of channel activity. (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone also has a relatively low toxicity profile, which makes it a safe choice for in vitro and in vivo experiments. However, one limitation of using (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is its specificity for the TRPV1 channel, which may limit its usefulness in studying other ion channels and receptors.

Future Directions

There are many possible future directions for research involving (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone. One area of interest is the development of (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone analogs that have improved specificity for different ion channels and receptors. Another area of interest is the investigation of (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone's potential as a therapeutic agent for the treatment of pain and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone and its effects on different physiological processes.

Synthesis Methods

(2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with piperazine and toluene-4-sulfonyl chloride. The resulting product is then further processed to yield (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone. The synthesis method has been optimized over the years to increase the yield and purity of (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone.

Scientific Research Applications

(2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been used in a variety of scientific research applications, including the study of ion channels and receptors in the nervous system. It has been shown to have a high affinity for the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. (2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has also been used to study the activity of the G protein-coupled receptor (GPCR) family, which is involved in many physiological processes.

properties

Product Name

(2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O5S/c1-15-7-9-16(10-8-15)28(24,25)22-13-11-21(12-14-22)20(23)17-5-4-6-18(26-2)19(17)27-3/h4-10H,11-14H2,1-3H3

InChI Key

QDORLTUBNVLARR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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